Biotin alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

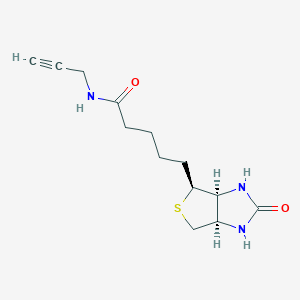

Biotin alkyne can be synthesized using a small molecule that contains an azide group (azide probe). The alkyne in the linker binds the azide probe via an azide-alkyne Huisgen cycloaddition . A protein cross-linker effectively binds the conjugate of the linker and an azide probe with a target protein .Molecular Structure Analysis

The molecular structure of Biotin Alkyne is C13H19N3O2S . It contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .Chemical Reactions Analysis

Biotin alkyne reacts with azide to form 1,2,3-triazole by copper (I) catalyzed 1,3-dipolar Huisgen cycloaddition . It can also be used as a monomer to copolymerize with other monomers to form biotin labeled polymers .Physical And Chemical Properties Analysis

Alkynes, including Biotin Alkyne, are slightly electronegative in nature . They are nonpolar due to slight solubility in polar solvents and insoluble in water .Aplicaciones Científicas De Investigación

Quantitative Analysis of Newly Synthesized Proteins

Biotin Alkyne is used in the HILAQ (heavy isotope –labeled azidohomoalanine quantification) method for the quantitative analysis of newly synthesized proteins (NSPs) . In this method, the azide moiety in AHA can specifically react with an alkyne-bearing biotinylated tag in the presence of CuAAC catalyst, allowing subsequent selective enrichment of the modified protein .

Proximity Labelling Proteomics

Biotin Alkyne is used in biotinylation-based proximity labelling (PL) proteomics . This method has been successfully applied to defining protein–protein interactions, protein–nucleic acid interactions, (membraneless) organelle proteomes and secretomes in various systems ranging from cultured cells to whole animals .

Biosynthesis of Alkyne-Containing Natural Products

Biotin Alkyne plays a role in the biosynthesis of alkyne-containing natural products . These natural products are important molecules that are widely distributed in microbes and plants . The discovery of the biosynthetic enzymes and pathways for alkyne formation will lead to the identification of enzyme homologs responsible for the formation of a wider range of terminal alkyne amino acid products .

Mecanismo De Acción

Target of Action

Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.

Mode of Action

The primary interaction of Biotin Alkyne is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.

Biochemical Pathways

Biotin Alkyne, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .

Pharmacokinetics

Biotin Alkyne is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage

Result of Action

The primary result of Biotin Alkyne’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .

Action Environment

The action of Biotin Alkyne is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of Biotin Alkyne’s action Additionally, the presence of azide-containing molecules is necessary for Biotin Alkyne to function

Direcciones Futuras

The use of Biotin Alkyne and similar compounds in enzyme-mediated proximity labeling has potential for plant research . It can be used for the identification of target proteins using a small molecule that contains an azide group . This method of target protein identification is more effective than a previously developed method that uses a second linker with biotin, alkyne, and benzophenone .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXUHRONZVELPY-NHCYSSNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin alkyne | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)